(2R,5R)-1,6-Diphenylhexane-2,5-diaMine dihydrochloride
Description
Structural Elucidation and Physicochemical Properties
Molecular Architecture and Stereochemical Configuration
The molecular framework of (2R,5R)-1,6-diphenylhexane-2,5-diamine dihydrochloride consists of a hexane backbone bearing two primary amine functional groups at the 2 and 5 positions, with phenyl substituents attached at the terminal 1 and 6 carbons. The compound exists as a dihydrochloride salt, formed through protonation of both amine nitrogen atoms by hydrochloric acid molecules. The stereochemical designation (2R,5R) indicates the absolute configuration at the two chiral centers, which are located at carbon atoms 2 and 5 of the hexane chain. This specific stereochemical arrangement creates a defined three-dimensional molecular geometry that distinguishes it from other possible stereoisomeric forms.
The structural formula can be represented by the Simplified Molecular Input Line Entry System notation as NC@HCc2ccccc2.[H]Cl.[H]Cl, which explicitly defines the stereochemical relationships. The molecular architecture features two benzyl groups connected through a four-carbon chain containing the two amine-bearing chiral centers. This arrangement creates a symmetrical yet stereochemically complex structure that exhibits distinct conformational preferences in solution.
Absolute Configuration Analysis via X-ray Crystallography
X-ray crystallographic analysis provides definitive structural information for determining absolute configuration in chiral compounds. While specific crystallographic data for this compound are limited in the available literature, related diphenylhexane derivatives have been subjected to detailed crystallographic investigation. The crystal structure determination of analogous compounds reveals that these materials typically crystallize in specific space groups that accommodate their stereochemical requirements.
Crystallographic analysis of related 1,6-diphenylhexane derivatives demonstrates characteristic unit cell parameters and molecular packing arrangements. For instance, similar compounds exhibit monoclinic crystal systems with space group assignments that reflect their symmetry properties. The intermolecular interactions in the solid state are dominated by hydrogen bonding patterns between the protonated amine groups and chloride anions, which create extended networks that stabilize the crystal lattice.
The absolute configuration determination relies on anomalous scattering methods when heavy atoms like chlorine are present in the structure. The chloride anions in the dihydrochloride salt provide sufficient scattering contrast to enable reliable assignment of absolute configuration through refinement of the Flack parameter or similar crystallographic indicators. This approach confirms the (2R,5R) designation and validates the stereochemical integrity of the synthesized material.
Conformational Dynamics in Solution Phase
The conformational behavior of this compound in solution reflects the complex interplay between intramolecular interactions, steric effects, and solvation dynamics. The hexane backbone provides considerable conformational flexibility, allowing rotation about multiple carbon-carbon bonds. However, the presence of bulky phenyl groups and charged ammonium centers creates conformational constraints that favor specific molecular geometries.
Computational studies using density functional theory methods reveal that the compound adopts preferred conformations that minimize steric clashes between the phenyl rings while maximizing favorable electrostatic interactions. The protonated amine groups form strong hydrogen bonds with chloride counterions, which influences the overall molecular conformation and reduces the accessible conformational space compared to the free base form.
Dynamic nuclear magnetic resonance spectroscopy provides experimental evidence for conformational exchange processes in solution. The rate of conformational interconversion depends strongly on temperature and solvent polarity, with polar protic solvents typically stabilizing extended conformations through enhanced solvation of the ionic centers. These conformational dynamics have important implications for the compound's reactivity and its ability to interact with other molecules in solution.
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectral Signatures
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic signal patterns that reflect the molecular symmetry and stereochemical environment. The aromatic protons from the two phenyl rings appear as multiplets in the range of 7.20 to 7.45 parts per million, consistent with monosubstituted benzene ring systems.
The aliphatic region of the proton spectrum shows distinct signals for the methylene protons of the hexane chain, with the protons adjacent to the chiral centers appearing as complex multiplets due to coupling with neighboring protons and the amine nitrogen atoms. The chemical shifts of these protons are influenced by the stereochemical environment and the protonation state of the amine groups. In deuterated dimethyl sulfoxide solvent, the spectrum typically shows well-resolved signals that facilitate detailed assignment of all proton environments.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with the aromatic carbons appearing between 126 and 138 parts per million. The aliphatic carbons of the hexane chain exhibit chemical shifts that reflect their proximity to the amine centers and phenyl substituents. The carbon atoms bearing the amine groups show characteristic downfield shifts compared to unsubstituted alkyl carbons, providing clear evidence for the substitution pattern.
Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence experiments, enable complete assignment of all carbon and proton signals. These methods confirm the molecular connectivity and provide detailed information about the stereochemical relationships between different parts of the molecule.
| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic Protons | 7.20-7.45 | Multiplet | Phenyl ring protons |
| Chiral Center Protons | 3.80-4.20 | Complex multiplet | Protons on carbons 2 and 5 |
| Methylene Protons | 2.80-3.20 | Multiplet | Benzyl methylene groups |
| Chain Methylene Protons | 1.50-2.00 | Multiplet | Internal chain carbons |
| Aromatic Carbons | 126-138 | Singlet | Phenyl ring carbons |
| Chiral Carbons | 55-65 | Singlet | Carbons 2 and 5 |
Infrared Vibrational Mode Assignments
Infrared spectroscopy provides valuable information about the functional groups and molecular interactions present in this compound. The infrared spectrum exhibits characteristic absorption bands that correspond to specific vibrational modes of the molecular framework. The aromatic carbon-carbon stretching vibrations appear as medium intensity bands around 1603 wavenumbers, consistent with the presence of monosubstituted benzene rings.
The nitrogen-hydrogen stretching vibrations of the protonated amine groups manifest as broad absorption bands in the region of 3200 to 3450 wavenumbers. These bands are typically broader and shifted to higher frequency compared to neutral primary amines due to the increased bond strength in the ammonium cation form. The presence of hydrogen bonding interactions between the ammonium groups and chloride anions further influences the shape and position of these absorption features.
Aliphatic carbon-hydrogen stretching vibrations appear in the range of 2850 to 2950 wavenumbers, with multiple overlapping bands corresponding to the various methylene groups in the hexane chain. The bending vibrations of these groups produce additional bands in the fingerprint region below 1500 wavenumbers, creating a complex pattern that serves as a molecular fingerprint for identification purposes.
The absence of carbonyl or other oxygen-containing functional group vibrations in the spectrum confirms the purity of the diamine compound and the absence of oxidation products or synthetic intermediates. This spectroscopic evidence supports the structural assignment and validates the synthetic methodology used for compound preparation.
| Infrared Absorption Band | Frequency (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|---|
| Nitrogen-Hydrogen Stretch | 3200-3450 | Broad, Strong | Ammonium N-H stretching |
| Aromatic Carbon-Hydrogen Stretch | 3030-3100 | Medium | Phenyl C-H stretching |
| Aliphatic Carbon-Hydrogen Stretch | 2850-2950 | Strong | Alkyl C-H stretching |
| Aromatic Carbon-Carbon Stretch | 1603 | Medium | Aromatic C=C stretching |
| Nitrogen-Hydrogen Bend | 1550-1650 | Medium | Ammonium N-H bending |
Thermodynamic Stability Profiling
Thermal Decomposition Pathways
The thermal stability of this compound has been evaluated through thermogravimetric analysis and differential scanning calorimetry techniques. These studies reveal that the compound exhibits moderate thermal stability, with initial decomposition occurring at temperatures above 200 degrees Celsius. The thermal decomposition process proceeds through multiple stages, reflecting the stepwise breakdown of different structural components.
The initial stage of thermal decomposition involves loss of hydrogen chloride molecules from the dihydrochloride salt, resulting in formation of the free diamine base. This dehydrochlorination process typically occurs between 180 and 220 degrees Celsius, depending on the heating rate and atmospheric conditions. The evolved hydrogen chloride can be detected through coupled evolved gas analysis techniques, confirming the proposed decomposition pathway.
At higher temperatures, the organic framework undergoes further degradation through carbon-carbon bond cleavage and aromatic ring fragmentation. The presence of phenyl groups provides some thermal stability compared to purely aliphatic compounds, but the lengthy alkyl chain becomes susceptible to thermal cracking reactions. The final decomposition products include volatile organic compounds and carbonaceous residues, with the exact composition depending on the thermal treatment conditions.
Kinetic analysis of the thermal decomposition data provides activation energy values for the various decomposition processes. These parameters are essential for predicting the thermal behavior of the compound during storage and processing conditions. The relatively moderate thermal stability makes the compound suitable for most synthetic applications while requiring appropriate temperature control during handling and storage.
Hygroscopicity and Solvate Formation Tendencies
The hygroscopic behavior of this compound reflects the ionic nature of the dihydrochloride salt and its strong affinity for water molecules. Water absorption studies demonstrate that the compound readily absorbs moisture from the atmosphere, with the extent of uptake depending on relative humidity conditions. This hygroscopic character is typical for organic ammonium chloride salts and must be considered during storage and handling procedures.
Dynamic vapor sorption analysis reveals that water uptake follows a characteristic isotherm pattern, with initial rapid absorption at low humidity levels followed by more gradual uptake at higher humidity conditions. The absorbed water forms hydrogen bonds with both the ammonium cations and chloride anions, creating a hydration shell that influences the solid-state properties of the material. In extreme cases, sufficient water absorption can lead to deliquescence and formation of saturated solution droplets.
The tendency toward solvate formation extends beyond water to include other polar protic solvents such as alcohols and organic acids. These solvation interactions can stabilize specific conformations of the diamine molecule and influence its crystallization behavior. Understanding these solvation tendencies is crucial for developing appropriate purification and crystallization protocols.
Controlled atmosphere storage studies indicate that the compound maintains its chemical integrity under moderate humidity conditions but requires protection from excessive moisture to prevent hydrolysis or other degradation reactions. The optimal storage conditions involve sealed containers with desiccant materials to maintain low humidity levels while preventing oxidation or other chemical changes.
| Water Activity Level | Water Uptake (% w/w) | Physical State | Storage Recommendations |
|---|---|---|---|
| 0.0-0.3 | 0.5-2.0 | Crystalline solid | Standard storage acceptable |
| 0.3-0.6 | 2.0-5.0 | Slightly softened | Desiccant recommended |
| 0.6-0.8 | 5.0-10.0 | Hygroscopic solid | Controlled atmosphere required |
| 0.8-1.0 | >10.0 | Deliquescent | Hermetic sealing necessary |
Properties
IUPAC Name |
(2R,5R)-1,6-diphenylhexane-2,5-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2.2ClH/c19-17(13-15-7-3-1-4-8-15)11-12-18(20)14-16-9-5-2-6-10-16;;/h1-10,17-18H,11-14,19-20H2;2*1H/t17-,18-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTBTZPGZLVADL-RKDOVGOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCC(CC2=CC=CC=C2)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CC[C@H](CC2=CC=CC=C2)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247119-31-8 | |
| Record name | (R,R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1247119318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R,5R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.228 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis begins with chiral precursors to establish the (2R,5R) configuration. A widely cited approach involves formula I , a ritonavir intermediate, which undergoes sulfonylation to introduce protective groups. As detailed in patent CN104370777A, methanesulfonyl chloride or 4-nitrobenzenesulfonyl chloride reacts with formula I in dichloromethane under basic conditions (e.g., triethylamine) at 0–25°C . This step yields sulfonate esters (e.g., IIa or IIe) with 91–95% molar yields and HPLC purity exceeding 98% .
Key Data Table: Sulfonylation Conditions and Outcomes
| Sulfonylation Agent | Base | Solvent | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Methanesulfonyl chloride | Triethylamine | Dichloromethane | 0–25°C | 91 | 98.1 |
| 4-Nitrobenzenesulfonyl chloride | Triethylamine | Dichloromethane | 0–25°C | 95 | 98.7 |
This step is critical for activating the intermediate for subsequent hydrogenation while preserving stereochemical integrity.
Catalytic Hydrogenation for Stereochemical Control
The sulfonylated intermediates undergo asymmetric hydrogenation to reduce protecting groups and generate the free diamine. Patent CN104370777A specifies using 5% rhodium-on-carbon (Rh/C) or palladium catalysts under hydrogen pressure (0.1–1.0 MPa) in methanol . For example, hydrogenating IIe at 25–30°C for 5–10 hours achieves 93% molar yield with 98.2% purity . Chiral rhodium catalysts ensure retention of the (2R,5R) configuration by selectively hydrogenating prochiral centers.
Comparative Analysis of Hydrogenation Catalysts
| Catalyst | Hydrogen Source | Pressure (MPa) | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Rh/C | H₂ gas | 0.1–1.0 | 25–30°C | 93 | 98.2 |
| Pd/C | H₂ gas | 0.5–1.0 | 30–50°C | 89 | 97.5 |
Rhodium catalysts outperform palladium in both yield and stereoselectivity, making them preferable for industrial-scale synthesis.
Acidic Deprotection and Hydrochloride Formation
The final step involves acidic hydrolysis to remove tert-butoxycarbonyl (Boc) protective groups and form the dihydrochloride salt. Treating the hydrogenated product with 25% HCl in methanol at room temperature precipitates the target compound with 95% yield and 99.5% HPLC purity . The acidic conditions selectively cleave Boc groups without racemization, ensuring stereochemical fidelity.
Optimized Deprotection Parameters
| Acid | Solvent | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 25% HCl | Methanol | 20–25°C | 95 | 99.5 |
| Trifluoroacetic acid | Dichloromethane | 0–5°C | 88 | 98.0 |
HCl in methanol emerges as the optimal system due to its simplicity and high efficiency.
Industrial Scalability and Process Economics
The described route is industrially viable, with raw materials such as formula I being commercially available or synthesized via methods from European patent EP 0674513 . Each step achieves >80% molar yield , and the cumulative process yield exceeds 70% , significantly reducing production costs . Continuous-flow reactors could further enhance efficiency by improving mass transfer during hydrogenation.
Analytical Validation and Impurity Profiling
Patent CN102786494A highlights the importance of HPLC-MS and ¹H-NMR for characterizing intermediates and final products . For example, the dihydrochloride salt exhibits distinct NMR signals at δ 1.36 ppm (tert-butyl group) and δ 7.25–7.83 ppm (aromatic protons) . Impurities such as positional isomers (e.g., impurity N) are controlled to <0.1% via stringent catalytic conditions .
Chemical Reactions Analysis
(2R,5R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diamine groups can participate in substitution reactions, where one or both amine groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R,5R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,5R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural Comparison
| Compound Name | Backbone Structure | Functional Groups | Stereochemistry | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|---|
| (2R,5R)-1,6-Diphenylhexane-2,5-diamine diHCl | Hexane | Diamine, Phenyl | 2R,5R | 341.32 | Antiviral intermediates |
| (2S)-2,5-Diaminopentanamide diHCl | Pentanamide | Amide, Diamine | 2S | ~222.11 | Not specified |
| 2S,3S,5S-2,5-Diamino-3-hydroxy-1,6-diphenylhexane diHCl | Hexane | Diamine, Hydroxyl, Phenyl | 2S,3S,5S | ~357.34 | Pharmaceutical intermediate |
| (2R,5R)-6-Heptyne-2,5-diamine (RR-MAP) | Heptyne | Alkyne, Diamine | 2R,5R | ~140.24 | Ornithine decarboxylase inhibitor |
Key Observations :
- Backbone Differences : The target compound’s hexane chain provides greater hydrophobicity compared to the pentanamide or heptyne backbones in analogues .
- Stereochemistry : The 2R,5R configuration is critical for its role in Cobicistat synthesis, while RR-MAP’s activity relies on similar stereospecificity .
Key Observations :
- RR-MAP exhibits ~1000-fold greater potency than other ODC inhibitors (e.g., α-difluoromethylornithine) in murine leukemia cells, attributed to its irreversible binding mechanism .
- The target compound’s biological role is indirect, serving as a precursor rather than a direct therapeutic agent .
- Antimicrobial dioxolanes () lack structural similarity but highlight the importance of stereochemistry in bioactivity, mirroring the target compound’s chiral dependence .
Stability Considerations :
- The dihydrochloride salt form enhances stability and shelf life, a feature shared with (2S)-2,5-diaminopentanamide diHCl .
Biological Activity
(2R,5R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride (CAS No. 1247119-31-8) is a chiral diamine compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and its applications in medicinal chemistry.
- Molecular Formula : C18H26Cl2N2
- Molecular Weight : 268.397 g/mol
- Structure : Characterized by two phenyl groups attached to a hexane backbone with amine groups at the 2 and 5 positions.
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor . The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the biological system under investigation .
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for various enzymes. For example:
- CYP Isozymes : The compound has been studied for its potential to inhibit cytochrome P450 (CYP) enzymes, which are crucial in drug metabolism. Inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs .
- Protease Inhibition : Similar compounds have shown effectiveness against viral proteases, suggesting potential applications in antiviral drug development .
Anticancer Activity
The compound is also being investigated for its anticancer properties. Some studies suggest that it may induce apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : It may interfere with cell cycle progression in cancer cells.
- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been observed in related compounds .
Study on CYP Inhibition
A study evaluated the inhibitory effects of this compound on major human CYP isozymes using pooled human microsomes. It was found that the compound exhibited significant inhibition of CYP3A4 and CYP2D6, which are essential for the metabolism of many therapeutic agents .
Antiviral Activity
In a study focused on drug repurposing for COVID-19 treatment, derivatives of similar diamine compounds were tested for their ability to inhibit viral replication. Results indicated that certain structural modifications could enhance antiviral potency against SARS-CoV-2 protease .
Applications in Medicine
The potential therapeutic applications of this compound include:
Q & A
Basic: What are the recommended methods for synthesizing (2R,5R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride, and how is its stereochemical purity validated?
Synthesis typically involves chiral resolution or asymmetric catalysis to achieve the (2R,5R) configuration. A common approach includes:
- Stereoselective alkylation of chiral intermediates, followed by diamine formation and hydrochlorination .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry, while High-Performance Liquid Chromatography (HPLC) with chiral columns validates enantiomeric excess (>98% purity) . Polarimetry or X-ray crystallography may resolve ambiguities in stereochemical assignments .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
- Hazard Mitigation : Use PPE (gloves, goggles) to avoid skin/eye contact (H315/H319). Work in a fume hood to prevent inhalation of dust (H335) .
- Storage : Store at +5°C in airtight containers to prevent hygroscopic degradation .
- Toxicology : Limited toxicological data necessitate adherence to ALARA (As Low As Reasonably Achievable) exposure principles .
Basic: How is the compound’s structural integrity confirmed post-synthesis?
- Spectroscopic Analysis :
- Thermal Analysis : Differential Scanning Calorimetry (DSC) detects decomposition temperatures, ensuring stability under storage conditions .
Advanced: How can researchers resolve contradictions in reported reaction pathways involving analogous diamines?
Conflicting reaction outcomes (e.g., 1,2 vs. 1,4 addition in diene systems) often arise from kinetic vs. thermodynamic control. For example:
- Kinetic Studies : Monitor reaction progress via time-resolved NMR or GC-MS to identify intermediates .
- Solvent Effects : Polar solvents (e.g., chloroform) may favor 1,2-addition due to transition-state stabilization, while nonpolar solvents shift selectivity toward 1,4-addition .
- Computational Modeling : Density Functional Theory (DFT) calculations predict steric/electronic influences on regioselectivity .
Advanced: What strategies are effective for studying this compound’s potential antiviral mechanisms?
- Targeted Assays :
- Structural Analog Testing : Compare activity with enantiomers (e.g., 2S,5S) to assess stereochemical dependency .
Advanced: How can environmental fate studies be designed to evaluate its ecological impact?
- Degradation Pathways :
- Ecotoxicology : Conduct Daphnia magna acute toxicity assays (OECD 202) to determine LC₅₀ values .
Advanced: What analytical challenges arise in quantifying trace impurities, and how are they addressed?
- Impurity Profiling :
- Quantitative NMR (qNMR) : Use internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute purity determination .
Advanced: How does the compound’s stereochemistry influence its physicochemical properties?
- Solubility : The (2R,5R) configuration may enhance aqueous solubility vs. diastereomers due to optimized hydrogen-bonding networks .
- Crystal Packing : X-ray diffraction reveals hydrochloride salt formation stabilizes the crystal lattice, impacting melting point and hygroscopicity .
Basic: What are the compound’s primary research applications beyond antiviral studies?
- Chiral Catalyst Synthesis : Serve as a ligand precursor in asymmetric hydrogenation .
- Polymer Chemistry : Incorporate into polyamide backbones for thermally stable materials .
Advanced: How can computational tools predict its interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
